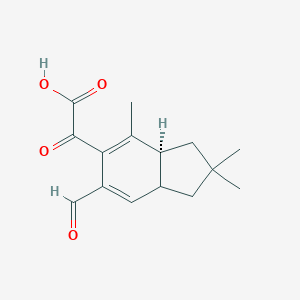

Scammonin I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

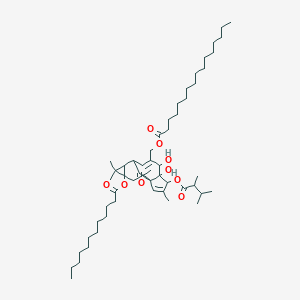

Scammonin I is a resin glycoside derived from the roots of the plant Convolvulus scammonia, commonly known as scammony. This compound is part of a group of ether-soluble resin glycosides and is known for its potent purgative properties. This compound has been used in traditional medicine for its strong laxative effects and has been the subject of various scientific studies due to its unique chemical structure and biological activities .

Applications De Recherche Scientifique

Scammonin I has been extensively studied for its pharmacological properties It is primarily known for its use as a potent purgative in traditional medicine

Chemistry: this compound’s unique glycosidic structure makes it a subject of interest in synthetic chemistry and natural product synthesis.

Biology: Studies have shown that scammonin exhibits cytotoxic, antioxidant, and anti-inflammatory properties, making it a candidate for further research in cell biology and pharmacology.

Medicine: this compound is used in the treatment of constipation and as a vermifuge for roundworms and tapeworms.

Méthodes De Préparation

Scammonin I is typically extracted from the roots of Convolvulus scammonia. The preparation involves incising the fresh roots to obtain the gum resin, which is then processed to isolate the resin glycosides. The extraction process includes several steps such as drying, grinding, and solvent extraction using ether. The resin glycosides are then purified through techniques like chromatography to obtain scammonin in its pure form .

Analyse Des Réactions Chimiques

Scammonin I undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, alkaline hydrolysis of scammonin yields scammonic acid along with other organic acids such as isobutyric acid and tiglic acid. These reactions are crucial for understanding the structural components and functional groups of scammonin .

Mécanisme D'action

Scammonin I exerts its effects primarily through its interaction with bile in the small intestine. When scammonin combines with bile, it forms a strong purgative complex that stimulates the secretion of liver and intestinal glands. This mechanism leads to increased intestinal motility and the expulsion of intestinal contents. The molecular targets and pathways involved in this process include the activation of bile acids and the stimulation of gastrointestinal smooth muscle contractions .

Comparaison Avec Des Composés Similaires

Scammonin I is part of a broader family of resin glycosides found in the Convolvulaceae family. Similar compounds include jalapin, convolvulin, and other resin glycosides isolated from plants like Ipomoea purga and Convolvulus arvensis. What sets scammonin apart is its specific glycosidic structure and its potent purgative action. While other resin glycosides also exhibit laxative properties, scammonin is known for its rapid and strong effects, making it a unique and valuable compound in both traditional and modern medicine .

Propriétés

Numéro CAS |

131747-25-6 |

|---|---|

Formule moléculaire |

C50H84O21 |

Poids moléculaire |

1021.2 g/mol |

Nom IUPAC |

[30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |

InChI |

InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+ |

Clé InChI |

DGRGOOVTCYVEDQ-KIBLKLHPSA-N |

SMILES isomérique |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O |

SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |

SMILES canonique |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |

| 145108-33-4 | |

Synonymes |

11-((O-6-deoxy-4-O-2-methyl-1-oxo-2-butenyl)glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-mannopyranosyl-(1-2)-O-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester scammonin I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237859.png)

![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)

![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)

![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)

![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)

![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)

![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)

![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)